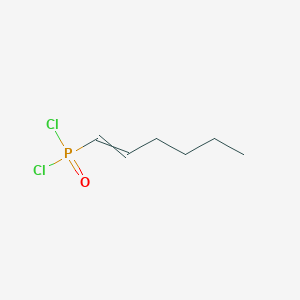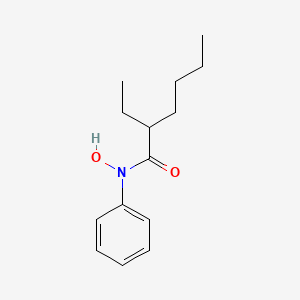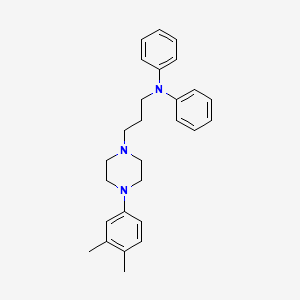
Piperazine, 1-(3-(diphenylamino)propyl)-4-(3,4-xylyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-(diphenylamino)propyl)-4-(3,4-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a variety of applications in medicinal chemistry, particularly as central nervous system agents. This specific compound features a diphenylamino group and a xylyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate alkylating agents. For this compound, the synthesis might involve:
Alkylation of Piperazine: Reacting piperazine with 3-(diphenylamino)propyl chloride and 3,4-xylyl chloride under basic conditions.
Reaction Conditions: The reactions are usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the nitrogen atoms.
Reduction: Reduction reactions could target the nitrogen atoms, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions may occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce secondary amines.
科学的研究の応用
Chemistry
Catalysis: Piperazine derivatives are often used as ligands in catalytic reactions.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Pharmacology: This compound may have potential as a drug candidate, particularly for its effects on the central nervous system.
Biochemistry: It could be used in studies of enzyme inhibition or receptor binding.
Medicine
Industry
Materials Science: Used in the development of polymers or as additives in various industrial processes.
作用機序
The mechanism of action for piperazine derivatives often involves interaction with neurotransmitter receptors or ion channels in the central nervous system. The diphenylamino and xylyl groups may enhance binding affinity or selectivity for specific molecular targets, such as serotonin or dopamine receptors.
類似化合物との比較
Similar Compounds
- Piperazine, 1-(3-(dimethylamino)propyl)-4-(3,4-dimethylphenyl)-
- Piperazine, 1-(3-(phenylamino)propyl)-4-(3,4-dichlorophenyl)-
Uniqueness
The presence of the diphenylamino and xylyl groups in Piperazine, 1-(3-(diphenylamino)propyl)-4-(3,4-xylyl)- may confer unique properties such as increased lipophilicity, enhanced receptor binding, and specific pharmacological effects compared to other piperazine derivatives.
特性
CAS番号 |
52850-03-0 |
|---|---|
分子式 |
C27H33N3 |
分子量 |
399.6 g/mol |
IUPAC名 |
N-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl]-N-phenylaniline |
InChI |
InChI=1S/C27H33N3/c1-23-14-15-27(22-24(23)2)29-20-18-28(19-21-29)16-9-17-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-15,22H,9,16-21H2,1-2H3 |
InChIキー |
UDYPRTCXMDRRIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCCN(C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


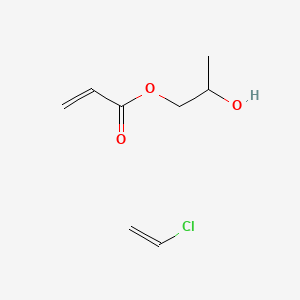
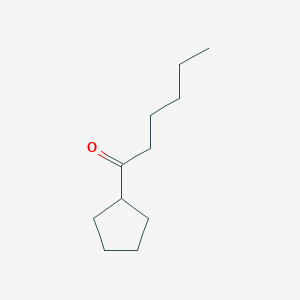


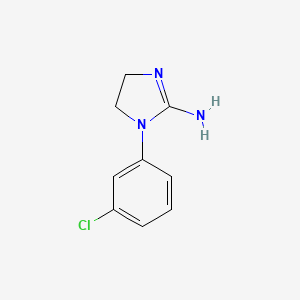
methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

